molecular formula C10H4Cl4 B13797721 1,2,6,8-Tetrachloronaphthalene CAS No. 67922-24-1

1,2,6,8-Tetrachloronaphthalene

Cat. No.: B13797721
CAS No.: 67922-24-1
M. Wt: 265.9 g/mol
InChI Key: OVAYDYKVLHHIDQ-UHFFFAOYSA-N
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Description

1,2,6,8-Tetrachloronaphthalene is a polychlorinated naphthalene compound with the molecular formula C₁₀H₄Cl₄. It is one of the many congeners of polychlorinated naphthalenes, which are produced by the chlorination of naphthalene. These compounds have been used in various industrial applications, although their use has declined due to environmental and health concerns .

Preparation Methods

1,2,6,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time, temperature, and the amount of chlorine used. Industrial production methods typically involve the use of catalysts to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

1,2,6,8-Tetrachloronaphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,6,8-Tetrachloronaphthalene has been studied for its various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,6,8-Tetrachloronaphthalene involves its interaction with biological molecules. It can bind to proteins and DNA, leading to disruptions in cellular processes. The compound’s chlorinated structure makes it resistant to degradation, allowing it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term toxic effects .

Comparison with Similar Compounds

1,2,6,8-Tetrachloronaphthalene is similar to other polychlorinated naphthalenes, such as 1,2,3,4-Tetrachloronaphthalene and 1,2,4,5-Tetrachloronaphthalene. These compounds share similar chemical properties and environmental behaviors. this compound is unique in its specific chlorination pattern, which can influence its reactivity and toxicity. Other similar compounds include:

Properties

IUPAC Name

1,2,6,8-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-5-1-2-7(12)10(14)9(5)8(13)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAYDYKVLHHIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218138
Record name 1,2,6,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67922-24-1
Record name Naphthalene, 1,2,6,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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